molecular formula C14H8F6O4S B1379994 Bis[3-(trifluoromethyl)phenyl] sulfate CAS No. 1417220-66-6

Bis[3-(trifluoromethyl)phenyl] sulfate

Cat. No.: B1379994
CAS No.: 1417220-66-6
M. Wt: 386.27 g/mol
InChI Key: YDPLOHYYVKKUIJ-UHFFFAOYSA-N
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Description

“Bis[3-(trifluoromethyl)phenyl] sulfate” is a chemical compound with the molecular formula C14H8F6O4S . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of “this compound” and related compounds has been reported in several studies . For instance, one study reported the synthesis of 3,5-Bis (trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two 3-(trifluoromethyl)phenyl groups attached to a sulfate group . The molecular weight of this compound is 386.27 g/mol .

Scientific Research Applications

Chelation and Separation Properties

Bis[o-(trifluoromethyl)phenyl]dithiophosphinate, a compound closely related to Bis[3-(trifluoromethyl)phenyl] sulfate, has been studied for its sulfur-donating ligand capabilities, particularly in the separation of trivalent lanthanide and actinide groups. This research highlights the importance of the placement and number of CF3 functionalities on aryl rings near ligating sulfur atoms, significantly impacting extraction and separation factors. The study also delves into the complexation thermodynamics of CF3-derivatized aryldithiophosphinates with Nd3+, emphasizing the entropy-driven nature of Nd3+ chelation by these ligands. It provides insights into controlling f-element desolvation as an innovative chelating strategy (Pu et al., 2020).

Synthesis and Reactions of Fluorinated Sulfuranes

Another study explored the synthesis and reactions of fluorinated sulfuranes, including bis(trifluoromethyl) sulfide, tetrafluoro1,3-dithietane, and bis(trifluoromethyl) sulfoxide. These compounds, upon oxidative addition, form new families of sulfuranes and sulfurane oxides, showcasing a variety of reactions such as hydrolysis, pyrolysis, and interaction with primary amines and phenols. This work demonstrates the broad potential of fluorinated sulfur compounds in synthetic chemistry (Kitazume & Shreeve, 1978).

Anion Transporters and Receptors

Research on tripodal squaramide conjugates with 4-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl substituents has shown their efficacy as transmembrane anion transporters. These compounds, particularly effective for sulfate anions, display a lack of significant selectivity for monovalent anions, offering a new perspective on designing selective anion transporters (Cai, Li, & Chen, 2017).

Fluorinated Polyimides

A novel diamine monomer containing fluorine and phosphine oxide has been developed for the synthesis of polyimides. These materials exhibit high thermal stability, low birefringence, and good adhesive properties, indicating their suitability for high-performance applications in the polymer industry (Jeong et al., 2001).

Future Directions

The future directions for “Bis[3-(trifluoromethyl)phenyl] sulfate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, sulfur-rich polyimides containing the bis (3- (trifluoromethyl)phenyl)thiophene moiety have been reported, indicating potential applications in high-refractive-index applications .

Biochemical Analysis

Biochemical Properties

Bis[3-(trifluoromethyl)phenyl] sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These effects on cellular processes highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity . For example, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression and cellular metabolism . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of this compound can cause toxicity and adverse effects, such as organ damage and altered metabolic function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, this compound can influence metabolic pathways by modulating enzyme activity and gene expression, thereby affecting the overall metabolic state of the cell . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can localize to specific cellular compartments, where it can interact with target biomolecules and exert its biochemical effects . These transport and distribution mechanisms are important for understanding the compound’s cellular activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4S/c15-13(16,17)9-3-1-5-11(7-9)23-25(21,22)24-12-6-2-4-10(8-12)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLOHYYVKKUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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